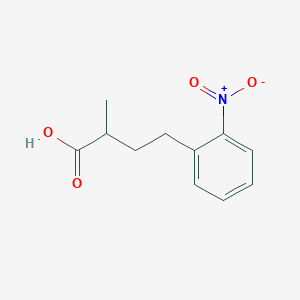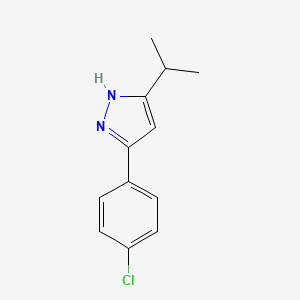
3-(4-Chlorophenyl)-5-(1-methylethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group and a propan-2-yl group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method involves the reaction of 4-chlorophenylhydrazine with 3-(propan-2-yl)-1-phenylpropane-1,3-dione under acidic or basic conditions to yield the desired pyrazole compound.
Industrial Production Methods
Industrial production of 5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The presence of the chlorophenyl and propan-2-yl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate signaling pathways and biochemical processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- 4-chlorophenylpyrazole
- 3-(propan-2-yl)-1H-pyrazole
- 5-(4-bromophenyl)-3-(propan-2-yl)-1H-pyrazole
Uniqueness
5-(4-chlorophenyl)-3-(propan-2-yl)-1H-pyrazole is unique due to the specific combination of the chlorophenyl and propan-2-yl groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H13ClN2 |
|---|---|
分子量 |
220.70 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-5-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C12H13ClN2/c1-8(2)11-7-12(15-14-11)9-3-5-10(13)6-4-9/h3-8H,1-2H3,(H,14,15) |
InChIキー |
AJUMWDAYOWAOCU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=NN1)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-amino-2-(3,4-dichlorophenyl)ethyl]carbamate](/img/structure/B13541205.png)
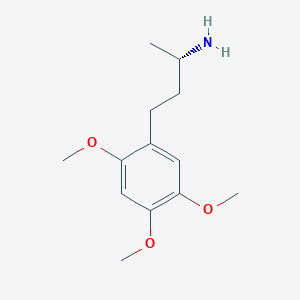

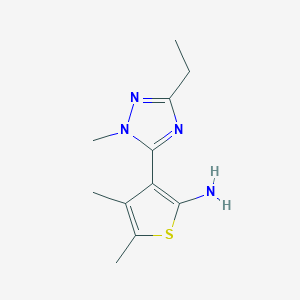
![9-Benzyl-3-thia-9-azabicyclo[3.3.1]nonan-7-one](/img/structure/B13541222.png)
![2-(3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13541224.png)
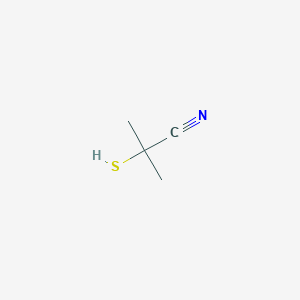
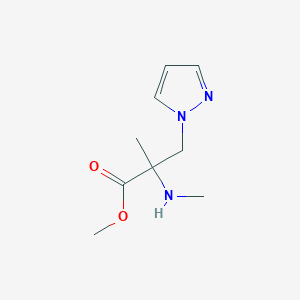
![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)




